Cas no 1049568-27-5 (methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate)

Methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a phenylpiperazine moiety via a carbamoylformamido spacer. This structure imparts potential pharmacological relevance, particularly in targeting central nervous system (CNS) receptors due to the phenylpiperazine pharmacophore. The ester group enhances solubility, while the extended propyl chain may improve binding affinity. Its modular design allows for derivatization, making it a versatile intermediate in medicinal chemistry. The compound’s well-defined synthetic pathway ensures reproducibility, and its purity can be verified via standard analytical techniques (HPLC, NMR). Suitable for research applications in drug discovery and receptor studies.
methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate structure
1049568-27-5 structure
Product Name:methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate
CAS No:1049568-27-5
MF:C23H28N4O4
MW:424.492825508118
CID:6016549
PubChem ID:42390197
Update Time:2025-06-13

methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate
    • QSECJGVNAHZMKH-UHFFFAOYSA-N
    • Z439729932
    • VU0641424-1
    • methyl 4-(2-oxo-2-((3-(4-phenylpiperazin-1-yl)propyl)amino)acetamido)benzoate
    • F5309-0306
    • methyl 4-[[2-oxo-2-[3-(4-phenylpiperazin-1-yl)propylamino]acetyl]amino]benzoate
    • AKOS024506098
    • 1049568-27-5
    • Inchi: 1S/C23H28N4O4/c1-31-23(30)18-8-10-19(11-9-18)25-22(29)21(28)24-12-5-13-26-14-16-27(17-15-26)20-6-3-2-4-7-20/h2-4,6-11H,5,12-17H2,1H3,(H,24,28)(H,25,29)
    • InChI Key: QSECJGVNAHZMKH-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C(NC(C(=O)NCCCN2CCN(C3=CC=CC=C3)CC2)=O)C=C1

Computed Properties

  • Exact Mass: 424.21105539g/mol
  • Monoisotopic Mass: 424.21105539g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 592
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 91Ų

methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5309-0306-2μmol
methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate
1049568-27-5 90%+
2μmol
$57.0 2023-11-21
Life Chemicals
F5309-0306-5μmol
methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate
1049568-27-5 90%+
5μmol
$63.0 2023-11-21
Life Chemicals
F5309-0306-10μmol
methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate
1049568-27-5 90%+
10μmol
$69.0 2023-11-21
Life Chemicals
F5309-0306-20μmol
methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate
1049568-27-5 90%+
20μmol
$79.0 2023-11-21
Life Chemicals
F5309-0306-1mg
methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate
1049568-27-5 90%+
1mg
$54.0 2023-11-21
Life Chemicals
F5309-0306-2mg
methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate
1049568-27-5 90%+
2mg
$59.0 2023-11-21
Life Chemicals
F5309-0306-3mg
methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate
1049568-27-5 90%+
3mg
$63.0 2023-11-21
Life Chemicals
F5309-0306-4mg
methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate
1049568-27-5 90%+
4mg
$66.0 2023-11-21
Life Chemicals
F5309-0306-5mg
methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate
1049568-27-5 90%+
5mg
$69.0 2023-11-21
Life Chemicals
F5309-0306-10mg
methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate
1049568-27-5 90%+
10mg
$79.0 2023-11-21

Additional information on methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate

Methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate and Its Significance in Modern Chemical Research

Methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate, with the CAS number 1049568-27-5, represents a compound of considerable interest in the realm of chemical and pharmaceutical research. This compound, characterized by its complex structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The intricate arrangement of functional groups within its molecular structure positions it as a promising candidate for further investigation, particularly in the context of targeting specific biological pathways.

The core structure of Methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate incorporates several key features that contribute to its unique chemical properties. The presence of a benzoate moiety, combined with a formamido group and a carbamoyl moiety, creates a multifaceted scaffold that can interact with biological targets in diverse ways. Specifically, the 4-phenylpiperazine ring is a well-known pharmacophore in medicinal chemistry, often associated with compounds that exhibit central nervous system activity. This motif, when coupled with the propyl chain extending from the carbamoyl group, enhances the compound's potential for binding to specific receptors or enzymes.

In recent years, there has been a growing interest in exploring the therapeutic potential of compounds that incorporate piperazine derivatives. Piperazine-based molecules have been extensively studied for their ability to modulate neurotransmitter systems, making them valuable in the treatment of conditions such as depression, anxiety, and schizophrenia. The compound Methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate leverages this pharmacological profile by incorporating a 4-phenylpiperazine moiety into its structure. This design not only retains the known biological activity associated with piperazine derivatives but also introduces additional functional groups that may enhance binding affinity or selectivity.

The benzoate group in Methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate contributes to the compound's solubility and stability, which are critical factors in pharmaceutical development. Additionally, the formamido and carbamoyl groups provide further opportunities for hydrogen bonding interactions, which can be crucial for achieving high affinity binding to biological targets. These structural features make the compound an attractive candidate for further exploration in drug discovery efforts.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to more effectively predict the biological activity of complex molecules like Methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate. By leveraging these tools, scientists can simulate interactions between the compound and potential target proteins, thereby gaining insights into its mechanism of action. Such simulations have become increasingly important in guiding experimental design and optimizing lead compounds for clinical development.

The synthesis of Methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate presents unique challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in enabling the efficient preparation of such intricate molecules. Techniques such as multi-step organic synthesis, coupled with advanced purification methods, have allowed researchers to access high-purity samples of this compound for further characterization and testing.

In terms of biological evaluation, Methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate has been subjected to various assays to assess its potential therapeutic effects. Preliminary studies suggest that this compound exhibits promising activity against certain enzymes and receptors relevant to neurological disorders. These findings underscore its potential as a lead compound for further development into a novel therapeutic agent.

The integration of cutting-edge technologies such as high-throughput screening (HTS) has accelerated the process of identifying promising candidates like Methyl 4-({[3-(4-phenylpiperazin-1-y l)propyl]carbamoyl}formamido)benzoate. HTS allows researchers to rapidly test thousands of compounds against various biological targets, thereby streamlining the drug discovery pipeline. This approach has been instrumental in identifying novel molecules with therapeutic potential across multiple disease areas.

As our understanding of complex biological systems continues to evolve, so too does our ability to design molecules that can interact with them in precise ways. Compounds like Methyl 4-({[3-(4-\*phen\*y\*lp\*ip\*er\*a\*z\*in\*-1-\*-y l)\*\*pro\*\*py\*\*l]\*\*ca\*\*rb\*\*a\*\*mo\*\*y l}\*\*for\*\*ma\*\*mi\*\*do\)be\n\n\n\nznoate hold great promise for addressing unmet medical needs through innovative chemical design. The continued exploration of such molecules will undoubtedly contribute to advancements in medicine and improve patient outcomes worldwide.

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk